molecular formula C9H9F2NO2 B1453644 Methyl 2-amino-2-(2,4-difluorophenyl)acetate CAS No. 1218349-73-5

Methyl 2-amino-2-(2,4-difluorophenyl)acetate

Cat. No.: B1453644
CAS No.: 1218349-73-5
M. Wt: 201.17 g/mol
InChI Key: CGRHYXPEKOXTLE-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(2,4-difluorophenyl)acetate is a chiral, non-proteinogenic α-amino acid ester that serves as a valuable synthon and chiral building block in advanced organic synthesis, particularly in pharmaceutical and agrochemical research . The compound features a 2,4-difluorophenyl group attached to the chiral center of a glycine methyl ester. The introduction of fluorine atoms onto the aromatic ring is a widely employed strategy in medicinal chemistry to fine-tune the properties of lead compounds . Fluorine's high electronegativity and small atomic radius impart unique characteristics, such as enhanced metabolic stability, altered lipophilicity, and modulated electronic properties, which can improve a molecule's bioavailability and binding affinity to biological targets . This compound is scientifically significant as a key intermediate in the synthesis of more complex molecules. Its structure, containing both an amino group and an ester moiety, provides two reactive handles for further chemical transformation, allowing researchers to incorporate the 2,4-difluorophenyl-glycine motif into peptides and other active pharmaceutical ingredients (APIs) . Research into analogs, such as somatostatin peptides containing difluorophenylalanine, demonstrates that fluorinated aromatic amino acids can effectively participate in offset-stacked π-π interactions within peptide structures, influencing both the conformation and biological activity of the resulting analogs . This makes this compound a critical reagent for designing novel enzyme inhibitors, therapeutic agents, and for probing protein-ligand interactions . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

methyl 2-amino-2-(2,4-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11/h2-4,8H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRHYXPEKOXTLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amination of Methyl 2-(2,4-difluorophenyl)acetate

One of the straightforward methods is the direct amination of the corresponding methyl 2-(2,4-difluorophenyl)acetate precursor. This involves introducing an amino group at the alpha position adjacent to the ester functionality.

  • Reagents: Aminating agents such as ammonia or amine derivatives.
  • Catalysts: Transition metal catalysts or phase transfer catalysts to facilitate the substitution.
  • Conditions: Controlled temperature and solvent choice to optimize yield and minimize side reactions.

Strecker Synthesis Adaptation

A classical Strecker synthesis can be adapted for this compound by reacting 2,4-difluorophenylacetaldehyde with ammonia and cyanide sources, followed by hydrolysis and esterification.

  • Step 1: Formation of alpha-aminonitrile intermediate.
  • Step 2: Hydrolysis of nitrile to amino acid.
  • Step 3: Esterification to form methyl ester.

This method is advantageous for producing enantiomerically pure compounds when chiral catalysts or auxiliaries are employed.

Enzymatic Resolution and Chiral Synthesis

For the preparation of the (R)- or (S)-enantiomers of this compound hydrochloride, enzymatic resolution or asymmetric synthesis methods are used.

  • Example: Use of chiral catalysts or enzymes to selectively produce one enantiomer.
  • Result: High enantiomeric excess, crucial for pharmaceutical applications.

Solubility and Stock Solution Preparation

A critical aspect of preparation is the dissolution and formulation of the compound for further use. According to data from GlpBio, the solubility of (R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride varies with solvents, and precise stock solutions can be prepared as follows:

Amount of Compound Volume for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 mg 4.2082 0.8416 0.4208
5 mg 21.0411 4.2082 2.1041
10 mg 42.0822 8.4164 4.2082
  • Preparation Notes:
    • Use solvents like DMSO, PEG300, Tween 80, or corn oil in a specific order to ensure clear solutions.
    • Employ physical methods such as vortexing, ultrasound, or hot water bath to aid dissolution.
    • Ensure clarity of solution before adding subsequent solvents to avoid precipitation.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Direct Amination Aminating agents, catalysts, solvents Simple, direct May require optimization for selectivity
Strecker Synthesis Adaptation 2,4-Difluorophenylacetaldehyde, NH3, CN- Access to alpha-aminonitrile Multi-step, requires careful hydrolysis and esterification
Enzymatic Resolution/Chiral Synthesis Chiral catalysts/enzymes High enantiomeric purity Costly, complex setup

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2,4-difluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

    Oxidation: Formation of Methyl 2-nitro-2-(2,4-difluorophenyl)acetate.

    Reduction: Formation of Methyl 2-amino-2-(2,4-difluorophenyl)ethanol.

    Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Chemistry

Methyl 2-amino-2-(2,4-difluorophenyl)acetate is utilized as a building block in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for developing new compounds with enhanced properties.

Key Reactions:

  • Esterification: The formation of esters through the reaction of the amino group with carboxylic acids.
  • Reduction and Oxidation: The compound can undergo reduction to yield amines or oxidation to form corresponding acids.

Biology

In biological research, this compound has been investigated for its potential as a biochemical probe. Studies suggest it may inhibit specific enzymatic pathways and exhibit neuroprotective properties due to its structural similarity to neurotransmitters.

Biological Activity:

  • Potential enzyme inhibitors
  • Neuroprotective effects

Medicine

The compound is being explored for its therapeutic properties, particularly in drug development. Preliminary studies indicate that it may possess anti-inflammatory and antimicrobial activities.

Applications in Medicine:

  • Development of new pharmaceuticals targeting inflammation and infection
  • Exploration of its mechanism of action in modulating biological pathways

Case Studies and Research Findings

  • Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its utility in metabolic regulation studies.
    • Study Reference: Interaction studies using binding assays showed significant inhibition rates against target enzymes.
  • Neuroprotective Effects : Preliminary findings indicate that this compound may protect neuronal cells from oxidative stress, which is a key factor in neurodegenerative diseases.
    • Study Reference: In vitro assays revealed reduced cell death rates when exposed to neurotoxic agents in the presence of the compound.
  • Pharmacological Development : Ongoing research focuses on optimizing synthesis routes to improve yield and purity for pharmaceutical applications.
    • Study Reference: Industrial synthesis methods have been adapted to enhance scalability while maintaining high purity levels.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(2,4-difluorophenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. The fluorine atoms enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Electronic Effects

Fluorine Substitution Patterns

Methyl 2-amino-2-(4-fluorophenyl)acetate Differs by a single fluorine at the 4-position (vs. 2,4-diF). Synthesized via similar methods but exhibits reduced steric and electronic effects compared to the 2,4-diF analog . Used in pseudomonal inhibitors, achieving 99% yield in synthesis .

Ethyl 2-[(2,4-difluorophenyl)amino]acetate Replaces the methyl ester with an ethyl group and introduces a hydrazone moiety. Structural studies (X-ray crystallography) reveal orthorhombic packing (space group Pca2₁) and distinct hydrogen-bonding interactions .

Aromatic Ring Modifications

Methyl 2-(7-(2-(2,4-difluorophenyl)-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate (EMAC10163h)

  • Incorporates the 2,4-diF group into a chromene scaffold.
  • Exhibits selective inhibition of tumor-associated carbonic anhydrases, with a melting point of 188–190°C, reflecting enhanced stability due to the chromene core .

Methyl 2-((4-fluoro-2-nitrobenzyl)amino)acetate Features a nitro group and fluoro substitution, increasing electron-withdrawing effects. Used in fragment-assisted drug design but may face metabolic instability due to the nitro group .

Physicochemical Properties

Property Methyl 2-amino-2-(2,4-diF-phenyl)acetate Methyl 2-amino-2-(4-F-phenyl)acetate EMAC10163h
Melting Point (°C) Not reported 84–97 188–190
Solubility Limited data; hydrochloride salt soluble in DMSO Soluble in polar aprotic solvents Low (chromene core)
Molecular Weight (g/mol) 217.17 201.19 418.40

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-amino-2-(2,4-difluorophenyl)acetate
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Methyl 2-amino-2-(2,4-difluorophenyl)acetate

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